![molecular formula C14H14N2O2 B6368075 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95% CAS No. 1261997-55-0](/img/structure/B6368075.png)
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95% (hereinafter referred to as 5-DMA-95%) is a heterocyclic compound containing a pyridine ring, an aryl ring, and a carbonyl group. It has been shown to have various biological activities and is used in a variety of scientific research applications.
Scientific Research Applications
5-DMA-95% has been used in a variety of scientific research applications, including drug development, biochemistry, and medicinal chemistry. It has been used in the synthesis of various drugs, including anti-inflammatory agents, antibiotics, and antifungals. It has also been used in the synthesis of various biochemical compounds, such as hormones, vitamins, and enzymes. Additionally, 5-DMA-95% has been used in the synthesis of various medicinal compounds, including analgesics, antimalarials, and antitumor agents.
Mechanism of Action
The mechanism of action of 5-DMA-95% is not fully understood. However, it is believed to act as an inhibitor of various enzymes, including cytochrome P450 enzymes and cytochrome b5 reductase. Additionally, it is believed to interact with various receptors, including muscarinic receptors and serotonin receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DMA-95% are not fully understood. However, it has been shown to have various effects on the human body, including anti-inflammatory and analgesic effects. Additionally, it has been shown to have various effects on the brain, including sedative effects and anxiolytic effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-DMA-95% in laboratory experiments is its high purity, which ensures accurate results. Additionally, it is relatively inexpensive and readily available. However, there are some limitations to using 5-DMA-95%, including its potential for toxicity and its potential for inducing side effects.
Future Directions
There are several potential future directions for research involving 5-DMA-95%. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential for toxicity. Additionally, further research into its potential applications in drug development and medicinal chemistry is warranted. Finally, further research into its potential for use in various laboratory experiments is also necessary.
Synthesis Methods
5-DMA-95% can be synthesized using a variety of methods, including Mannich reaction, Knoevenagel condensation, and Suzuki coupling. The most commonly used method is the Mannich reaction, which involves the reaction of an aldehyde, an amine, and a compound containing a carbonyl group. The reaction of 5-DMA-95% is typically carried out in aqueous solution with a base, such as potassium carbonate, and a catalyst, such as p-toluenesulfonic acid.
properties
IUPAC Name |
4-(5-hydroxypyridin-3-yl)-N,N-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-16(2)14(18)11-5-3-10(4-6-11)12-7-13(17)9-15-8-12/h3-9,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYPDRKVUUQIKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=CN=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683058 |
Source
|
Record name | 4-(5-Hydroxypyridin-3-yl)-N,N-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxypyridine | |
CAS RN |
1261997-55-0 |
Source
|
Record name | 4-(5-Hydroxypyridin-3-yl)-N,N-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.